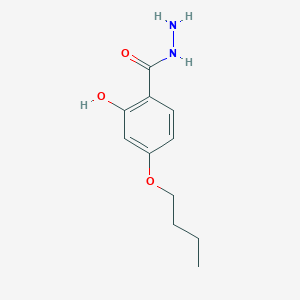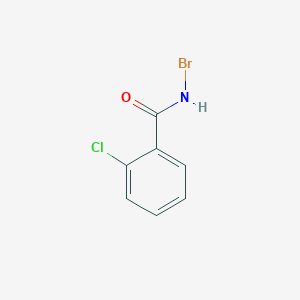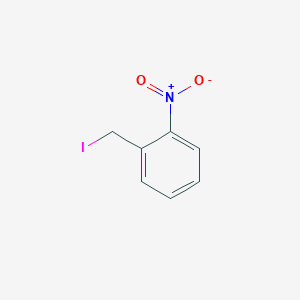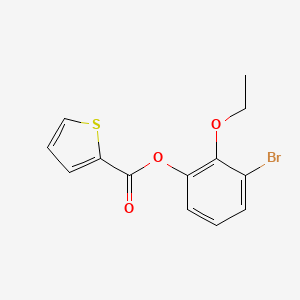
2-Pyridinamine, 5-chloro-N-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 5-chloro-N-nitro- is a chemical compound with the molecular formula C5H4ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridinamine, 5-chloro-N-nitro- can be achieved through several synthetic routes. One common method involves the use of 2-halogenated acrylate as an initial raw material. This compound is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 5-chloro-N-nitro- often involves large-scale synthesis using similar methods. The raw materials used are typically inexpensive and readily available, and the reaction conditions are optimized to ensure high yield and purity. The process is designed to minimize waste and enhance safety, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 3-nitro-: Nitro group is positioned differently on the pyridine ring.
2-Chloro-5-nitropyridine: Similar but lacks the amino group at the 2-position.
Uniqueness
2-Pyridinamine, 5-chloro-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and nitro groups on the pyridine ring makes it
Propiedades
Número CAS |
31396-27-7 |
|---|---|
Fórmula molecular |
C5H4ClN3O2 |
Peso molecular |
173.56 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) |
Clave InChI |
QQWQTKAWRHASHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


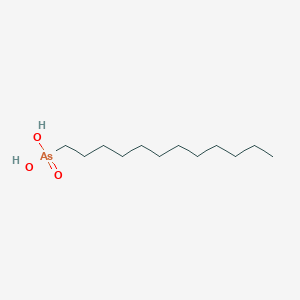
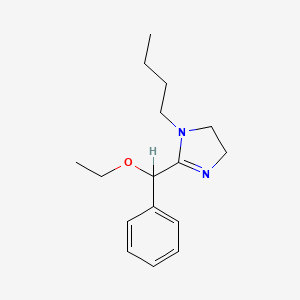
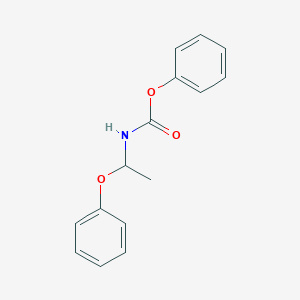
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

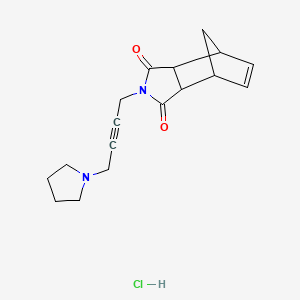
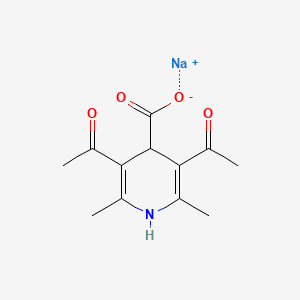
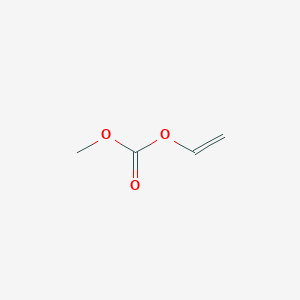
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
